Serotonin Reuptake Inhibition: 4′-O-Methylglabridin Retains Activity Where 2′-O-Methylglabridin Is Inactive
In a head-to-head comparison using HEK-293 cells stably expressing recombinant human serotonin transporter (hSERT), 4′-O-methylglabridin (4′-OMeG) inhibited serotonin re-uptake by 53% at 50 µM. Glabridin achieved 60% inhibition under identical conditions, while the regioisomer 2′-O-methylglabridin (2′-OMeG) was completely inactive, as were the isoflavones genistein and daidzein [1]. This demonstrates that methylation at the 4′-position is tolerated for SERT inhibition, whereas methylation at the 2′-position abolishes activity entirely—a critical SAR finding for selecting the appropriate analog for serotonergic research.
| Evidence Dimension | Serotonin re-uptake inhibition (% inhibition at 50 µM) |
|---|---|
| Target Compound Data | 53% inhibition (4′-O-methylglabridin) |
| Comparator Or Baseline | Glabridin: 60% inhibition; 2′-O-methylglabridin: inactive; Glabrene: 47% inhibition; Genistein/Daidzein: inactive |
| Quantified Difference | 4′-OMeG is 7 percentage points less active than glabridin, but infinitely more active than the completely inactive 2′-OMeG regioisomer |
| Conditions | HEK-293 cells stably expressing recombinant human serotonin transporter (hSERT); [³H]-serotonin re-uptake assay; 50 µM compound concentration |
Why This Matters
This is the most decisive evidence for selecting 4′-O-methylglabridin over 2′-O-methylglabridin in any serotonergic or CNS-targeting study, as the latter is entirely devoid of activity at this target.
- [1] Ofir R, Tamir S, Khatib S, Vaya J. Inhibition of serotonin re-uptake by licorice constituents. J Mol Neurosci. 2003 Apr;20(2):135-40. doi: 10.1385/JMN:20:2:135. PMID: 12794307. View Source
